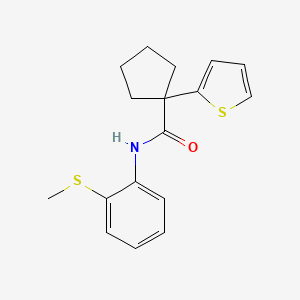
N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a derivative within the class of compounds known as arylcarbamothioyl cyclopentanecarboxamides. These compounds have been the subject of research due to their interesting chemical properties and potential bioactivity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds, which can give insights into the likely characteristics of the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate carbonyl isothiocyanate with an amine. For instance, the synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was achieved by reacting cyclopent-1-enecarbonyl isothiocyanate with phenethylamine in acetone . This suggests that a similar synthetic route could be employed for "N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide," possibly using 2-(methylthio)aniline and thiophen-2-ylcarbonyl isothiocyanate as starting materials.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . Similarly, the structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide is stabilized by intramolecular and intermolecular hydrogen bonds, contributing to a one-dimensional infinite chain-like structure . These findings suggest that "N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" would also exhibit a complex hydrogen bonding network, influencing its molecular conformation and crystal packing.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of the carbamothioyl group suggests potential reactivity with nucleophiles and electrophiles, as well as the possibility of participating in further chemical transformations. The papers provided do not detail specific chemical reactions for these compounds, but the structural information implies that the compound could undergo similar reactions to those observed in structurally related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylcarbamothioyl cyclopentanecarboxamides are influenced by their molecular structure. The crystallographic data provided for related compounds indicate that they crystallize in specific space groups with defined cell parameters . These parameters, along with the molecular conformation, affect properties such as density and solubility. The cytotoxicity of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide against A549 tumor cells suggests that the compound of interest may also exhibit biological activity, which would be an important physical property to consider .
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
The research into polymerization processes has demonstrated the utility of compounds with specific moieties for controlled radical polymerization. For instance, homopolymers of monosubstituted acrylamide with amino acid moieties in the side chain have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, highlighting the importance of such compounds in developing advanced materials with precise properties (Mori, Sutoh, & Endo, 2005).
Anticancer Activities
The compound has also been involved in the synthesis of novel derivatives with potential anticancer properties. Studies have shown that heterocyclic compounds incorporating thiazole or 1,3,4-thiadiazole rings exhibit significant pharmacological activities, including anticancer effects. Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents, demonstrating the compound's role in discovering new therapeutic agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new thiourea derivatives, highlighting the compound's versatility in creating molecules with potential antibacterial and antipathogenic properties. These studies have led to the development of acylthioureas with significant interaction with bacterial cells, offering a foundation for novel antimicrobial agents with antibiofilm properties. The synthesis and evaluation of these compounds underscore the scientific interest in exploring the compound's applications beyond traditional boundaries, aiming to address global health challenges through innovative chemical synthesis (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGAPNDQHPUKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

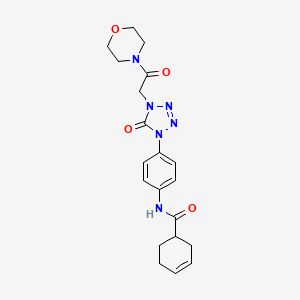
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

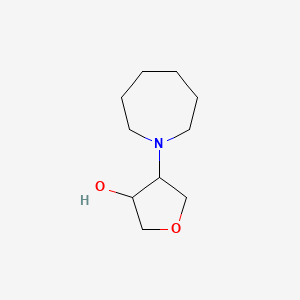
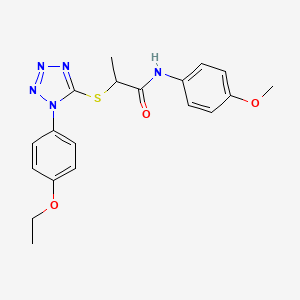
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
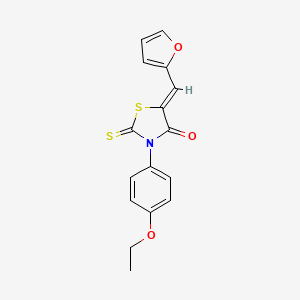
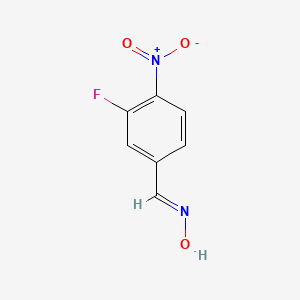
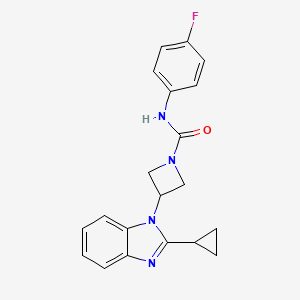
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)